甘氨酰甘氨酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

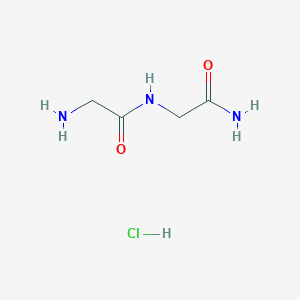

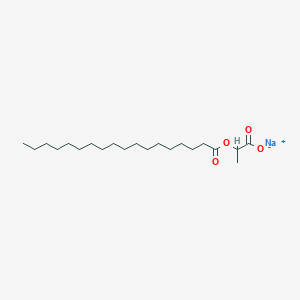

2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride is a useful research compound. Its molecular formula is C4H10ClN3O2 and its molecular weight is 167.59 g/mol. The purity is usually 95%.

The exact mass of the compound 2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质组学研究

甘氨酰甘氨酰胺盐酸盐在蛋白质组学研究中被用作肽合成中的构建块 . 它在蛋白质结构和功能的研究以及新型肽和蛋白质的鉴定中特别有用。

生化分析

作为一种生化物质,该化合物被用于各种分析中以研究酶动力学和其他生化途径 . 它的稳定性和反应性使其成为这些情况下的一种有价值的试剂。

细胞培养

在细胞培养中,甘氨酰甘氨酰胺盐酸盐用作缓冲液,其pKa接近生理pH,这对维持细胞生长和实验的适当环境至关重要 .

药物开发

该化合物是甘氨酰胺核苷酸合成的前体,甘氨酰胺核苷酸是从头嘌呤生物合成的中间体 . 该途径通常是抗癌药物和免疫抑制药物开发的靶点。

材料科学

在材料科学中,甘氨酰甘氨酰胺盐酸盐可用于修饰表面,特别是在基底上创建自组装单层,这对开发生物传感器和其他纳米技术应用至关重要 .

过渡金属配体

甘氨酰胺衍生物,包括甘氨酰甘氨酰胺盐酸盐,充当过渡金属的配体,这在配位化学领域很重要 . 该应用对催化和复杂金属有机化合物的合成具有重要意义。

肽合成

它是固相肽合成中的关键试剂,它用于以受控方式延长肽链 . 这种技术是合成用于治疗用途的肽的基础。

分析化学

作用机制

Target of Action

Gly-Gly amide hydrochloride, also known as Glycinamide, is a compound that primarily targets proteins in proteomics research . It interacts with these proteins through their amine nitrogen and amide oxygen .

Mode of Action

The compound’s interaction with its targets involves the polarization of the amide oxygen due to its binding to the Zr(IV) ion and the intramolecular attack of the Ser hydroxyl group on the amide carbonyl carbon . This interaction leads to significant acceleration in the hydrolysis of glycylserine (Gly-Ser) and glycylglycine (Gly-Gly) .

Biochemical Pathways

Gly-Gly amide hydrochloride affects a wide range of metabolic processes. It is used in the synthesis of glycineamide ribonucleotide, an intermediate in de novo purine biosynthesis . This compound plays a crucial role in various metabolic pathways, including the generation of glutathione, creatine, purines, and heme .

Pharmacokinetics

It is known that the compound has a pka near the physiological ph (820 at 20°C), making it useful in cell culture work . Its ΔpKa/°C is -0.029 and it has a solubility in water at 0 °C of 6.4 M , which may impact its bioavailability.

Result of Action

It is known that the compound can suppress the aggregation of proteins in saturated protein solutions, increasing the probability of protein crystal formation .

Action Environment

The action of Gly-Gly amide hydrochloride is influenced by environmental factors such as pH, concentration, and temperature . For instance, the solution structure of the compound was found to be highly dependent on these factors . A 2.0 mM solution of the compound was found to be fully stable under hydrolytic conditions (pD 5.4 and 60 °C) both in the presence and in the absence of the dipeptides .

属性

IUPAC Name |

2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.ClH/c5-1-4(9)7-2-3(6)8;/h1-2,5H2,(H2,6,8)(H,7,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYOALCNQWIADB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601829 |

Source

|

| Record name | Glycylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16438-42-9 |

Source

|

| Record name | 16438-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)